4,4-Difluoro-2-methylpiperidine hydrochloride
Overview
Description
4,4-Difluoro-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol . It is a piperidine derivative, characterized by the presence of two fluorine atoms at the 4th position and a methyl group at the 2nd position of the piperidine ring, along with a hydrochloride salt. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methylpiperidine hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and fluorinating agents.
Fluorination: The piperidine derivative undergoes fluorination at the 4th position using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors for better efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-methylpiperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions, and inert atmosphere.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and controlled temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogen atoms replacing fluorine.
Substitution: Substituted derivatives with various functional groups replacing fluorine atoms.
Scientific Research Applications
4,4-Difluoro-2-methylpiperidine hydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structural modifications. The fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoropiperidine hydrochloride
- 4,4-Difluoro-3-methylpiperidine hydrochloride
- 4,4-Difluoro-2,2,6,6-tetradeuteropiperidine hydrochloride
Uniqueness
4,4-Difluoro-2-methylpiperidine hydrochloride is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct physicochemical properties and biological activities. The combination of these substituents enhances its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,4-difluoro-2-methylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5-4-6(7,8)2-3-9-5;/h5,9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBFHZZWCIZDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378571-68-6 | |
Record name | 4,4-difluoro-2-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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